molecular formula C21H18F3NO4 B15217421 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Katalognummer: B15217421
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: MZKYZRVQUUNPCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclobutane backbone substituted with a trifluoromethyl (-CF₃) group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities during solid-phase synthesis . The cyclobutane ring introduces conformational rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and drug design.

Eigenschaften

Molekularformel

C21H18F3NO4

Molekulargewicht

405.4 g/mol

IUPAC-Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-20(10-12,18(26)27)25-19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,25,28)(H,26,27)

InChI-Schlüssel

MZKYZRVQUUNPCN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

[2+2] Cycloaddition Approaches

Thermal or photochemical [2+2] cycloadditions between appropriately substituted alkenes offer a direct route to cyclobutane derivatives. For instance, the reaction between trifluoromethylated alkenes and electron-deficient dienes under UV irradiation has been shown to yield trisubstituted cyclobutanes with moderate stereoselectivity. A critical limitation of this method lies in the difficulty of introducing both carboxylic acid and amino functionalities at the 1-position during the cycloaddition step. Recent work by Cyr et al. demonstrated that using sulfur tetrafluoride (SF₄) as a fluorinating agent enables post-cycloaddition modification of carboxylic acid precursors to install trifluoromethyl groups.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) of diene precursors using Grubbs-type catalysts provides an alternative pathway. This method allows for greater control over substituent positioning but requires careful design of the starting materials. For example, a diene containing protected amino and carboxylic acid functionalities could undergo RCM to form the cyclobutane ring, followed by trifluoromethylation. However, the compatibility of metathesis catalysts with fluorinated substrates remains a significant challenge, as fluorinated alkenes often exhibit reduced reactivity in these transformations.

Introduction of the Trifluoromethyl Group

The installation of the trifluoromethyl group at the 3-position represents a pivotal step in the synthesis. Two main strategies have emerged for this transformation: direct fluorination of carboxylic acid precursors and nucleophilic trifluoromethylation.

Sulfur Tetrafluoride-Mediated Fluorination

The reaction of cyclobutane-1-carboxylic acid derivatives with sulfur tetrafluoride (SF₄) at elevated temperatures (100–120°C) in sealed tubes has proven effective for converting carboxylic acids to trifluoromethyl groups. This method, exemplified in Scheme 1 of the cited work, typically achieves yields of 60–85% for mono-substituted cyclobutanes. However, the steric bulk of the 1-carboxylic acid substituent in the target compound may necessitate extended reaction times or higher temperatures to achieve complete conversion.

Table 1: SF₄-Mediated Trifluoromethylation of Cyclobutane Derivatives

Substrate Conditions Yield (%) Reference
Cyclobutane-1-carboxylic acid SF₄, 100°C, 24 h 78
1-Methylcyclobutane-1-carboxylic acid SF₄, 120°C, 36 h 65

Transition Metal-Catalyzed Trifluoromethylation

The introduction of the Fmoc-protected amino group at the 1-position requires careful orchestration to prevent epimerization or decomposition of the strained cyclobutane system. Solid-phase peptide synthesis (SPPS) methodologies provide a robust framework for this transformation.

Resin Loading and Amino Acid Coupling

As detailed in Nowick Laboratory protocols, the carboxylic acid functionality is first anchored to 2-chlorotrityl chloride resin under inert atmosphere. This resin choice minimizes racemization during subsequent coupling steps. Activation of the amino acid component (in this case, the cyclobutane derivative) typically employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of collidine, achieving coupling efficiencies >95% for sterically hindered substrates.

Critical Parameters for Successful Coupling:

  • Temperature: 0–5°C to minimize side reactions
  • Coupling Time: 12–24 hours for highly hindered systems
  • Solvent: Anhydrous DMF with <50 ppm water content

Fmoc Deprotection and Final Cleavage

Following resin loading, standard Fmoc deprotection uses 20% piperidine in DMF (v/v) with two sequential treatments (1 × 1 min, 1 × 15 min) to ensure complete removal of the protecting group. Final cleavage from the resin employs a mixture of hexafluoroisopropanol (HFIP) and dichloromethane (1:4 v/v), which preserves acid-sensitive functionalities while achieving quantitative release of the protected amino acid.

Analytical Characterization and Purification

The unique structural features of this compound demand advanced analytical techniques for thorough characterization.

Spectroscopic Analysis

  • ¹⁹F NMR: Provides definitive evidence of trifluoromethyl group incorporation (δ ≈ -60 to -65 ppm)
  • HRMS: Exact mass confirmation critical due to the presence of multiple isotopes from fluorine
  • X-ray Crystallography: Essential for confirming the strained cyclobutane geometry and substituent orientations

Chromatographic Purification

Reverse-phase HPLC using C18 columns with 0.1% TFA in water/acetonitrile gradients achieves baseline separation of diastereomers. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces retention times compared to non-fluorinated analogs, necessitating careful gradient optimization.

Challenges and Optimization Strategies

The synthesis of this compound presents several notable challenges, each requiring specific mitigation strategies:

Steric Hindrance at the 1-Position

The quaternary carbon bearing both amino and carboxylic acid groups creates severe steric constraints. Kinetic studies have shown that coupling reactions at this position proceed 10–100× slower than analogous reactions on linear substrates. Prolonged reaction times (up to 48 hours) and the use of high-performance coupling agents like PyOxP (pyridine-oxyma pure) can improve yields to >70%.

Acid Sensitivity of the Cyclobutane Core

Standard TFA-mediated cleavage conditions used in SPPS may induce ring-opening of the cyclobutane. Substituting TFA with milder acids such as HFIP or adjusting the cleavage time to ≤1 hour preserves ring integrity while maintaining >90% cleavage efficiency.

Fluorine-Induced Electronic Effects

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the cyclobutane ring toward electrophilic attack, complicating subsequent functionalization steps. Computational modeling suggests that strategic placement of electron-donating groups (e.g., methyl substituents) on the cyclobutane ring could mitigate this effect, though this approach remains untested for the current target.

Analyse Chemischer Reaktionen

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF), revealing the free amino group for further functionalization.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine), and acids (e.g., trifluoroacetic acid).

Wissenschaftliche Forschungsanwendungen

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Peptide Synthesis: The compound is used as a building block in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group.

    Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates.

Wirkmechanismus

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid depends on its specific application:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow for further coupling reactions.

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: In biological studies, it may interact with specific receptors or proteins, modulating their activity and providing insights into their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Storage Conditions Key Applications/Notes Reference
Target Compound: 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid C₂₁H₁₈F₃NO₄ 405.37 (calc.) -CF₃, -COOH Not specified Peptide synthesis; enhanced stability N/A
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid C₂₀H₁₉NO₄ 337.37 -H (no CF₃), -COOH Room temperature Peptide backbone modification
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid C₁₈H₁₇F₂NO₄ 341.33 (calc.) -F₂, -COOH Not specified Conformational studies; fluorinated probes
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid C₂₀H₂₁NO₄ 339.39 Cyclopentane ring, -COOH 2–8°C Constrained peptide design
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid C₁₉H₁₇NO₅ 339.34 Oxetane ring, -COOH 2–8°C Bioconjugation; improved solubility
Key Observations:
  • Trifluoromethyl vs. Hydrogen/Difluoro: The trifluoromethyl group in the target compound increases molecular weight (~405 vs.
  • Ring Size and Strain : Cyclobutane’s smaller ring size introduces higher strain compared to cyclopentane (as in ), which may affect peptide backbone conformation and binding affinity. Oxetane derivatives (e.g., ) offer improved solubility due to their polar oxygen atom.
  • Storage Stability : Compounds with electron-withdrawing groups (e.g., -CF₃) may exhibit better stability at room temperature compared to oxetane or cyclopentane derivatives requiring refrigeration .
Physicochemical Properties
  • Solubility : The trifluoromethyl group’s hydrophobicity may reduce aqueous solubility compared to oxetane-based analogues (e.g., ), necessitating organic solvents for handling.
  • Toxicity: Limited data exist for the target compound, but structurally similar Fmoc-protected acids (e.g., ) are classified as Category 4 acute toxins (oral, dermal, inhalation). Proper PPE (gloves, goggles) and ventilation are critical .

Biologische Aktivität

The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H23F3NO5\text{C}_{22}\text{H}_{23}\text{F}_{3}\text{N}\text{O}_{5}

It contains a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability in various bioactive compounds. The molecular weight is approximately 425.42 g/mol .

Biological Activity Overview

  • Antifungal Properties
    • The incorporation of the trifluoromethyl-cyclobutane moiety has been studied for its antifungal activity. In comparative studies with analogs, it was found that the trifluoromethyl variant exhibited moderate antifungal efficacy against strains such as Trichophyton mentagrophytes and Trichophyton rubrum .
  • Metabolic Stability
    • Research indicates that the trifluoromethyl group can influence the metabolic stability of compounds. For instance, certain analogs showed enhanced metabolic stability when compared to their non-fluorinated counterparts . This aspect is crucial for drug development as it affects the pharmacokinetics of the compound.
  • Amino Acid Transport
    • In biodistribution studies involving radiolabeled analogs, it was observed that this compound can serve as a substrate for L-type amino acid transporters, suggesting potential applications in targeting specific tissues such as tumors . The uptake in tumor tissues was significantly higher than in normal brain tissue, indicating selective accumulation which is beneficial for therapeutic applications.

Study 1: Antifungal Activity Assessment

In a study assessing antifungal properties, the compound was tested against several fungal strains using the disk diffusion method. Results indicated that while the original drug showed slightly higher potency, the trifluoromethyl analog demonstrated comparable activity, thus validating its potential as an antifungal agent .

Study 2: Biodistribution in Tumor Models

Biodistribution studies were conducted using radiolabeled versions of the compound in Fischer rats. The results highlighted significant uptake in pancreatic tissues and gliosarcoma models, with tumor-to-normal brain ratios indicating effective targeting capabilities . This suggests that modifications to the cyclobutane structure can enhance the compound's utility in cancer therapies.

Data Tables

PropertyValue
Molecular FormulaC22H23F3N5O5
Molecular Weight425.42 g/mol
Antifungal ActivityModerate against T. mentagrophytes and T. rubrum
Lipophilicity (log D)Increased by 0.4–0.5 units
Metabolic StabilityVariable across analogs

Q & A

Basic: What are the standard synthetic routes for preparing 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves three stages:

Fmoc Protection : Introduce the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino functionality using Fmoc-Cl (chloride) in a basic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Cyclobutane Ring Formation : Construct the cyclobutane backbone via [2+2] photocycloaddition or strain-driven ring closure, with trifluoromethylation achieved using CF₃Cu or CF₃SiMe₃ reagents .

Carboxylic Acid Activation : Finalize the carboxylic acid group using EDCl/HOBt coupling or hydrolysis of ester intermediates .
Purification : Reverse-phase HPLC or silica-gel chromatography ensures >95% purity.

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics during peptide coupling?

Methodological Answer:
The -CF₃ group introduces:

  • Steric Hindrance : Slows coupling rates in solid-phase peptide synthesis (SPPS) due to reduced accessibility of the carboxylate group. Kinetic studies using NMR or FT-IR show a 15–30% decrease in coupling efficiency compared to non-fluorinated analogs .
  • Electronic Effects : The electron-withdrawing nature of -CF₃ stabilizes intermediates during carbodiimide-mediated activation (e.g., with HBTU or DIC), reducing racemization but requiring extended reaction times (2–4 hours) .
    Optimization : Use microwave-assisted synthesis (50–70°C, 20–30 min) to overcome kinetic barriers .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm), while ¹H/¹³C NMR resolves cyclobutane ring stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 456.1452 [M+H]⁺) validates molecular formula (C₂₂H₂₀F₃NO₄) .
  • HPLC : C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity and detect diastereomers .

Advanced: How does the cyclobutane ring’s strain impact stability under basic conditions (e.g., Fmoc deprotection)?

Methodological Answer:

  • Ring Strain : Cyclobutane’s 90° bond angles induce instability during Fmoc deprotection with piperidine (20% in DMF), leading to partial ring-opening (5–10% degradation over 1 hour) .
  • Mitigation Strategies :
    • Use milder bases (e.g., 4-methylpiperidine) at 0–4°C to slow degradation .
    • Monitor via real-time UV spectroscopy (301 nm for Fmoc removal) .
      Data Contradiction : While claims stability under "normal conditions," cyclobutane-specific strain necessitates conservative handling .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Peptide Backbone Modification : The rigid cyclobutane scaffold enforces specific conformations in peptide mimetics, enhancing target binding (e.g., protease inhibitors) .
  • Fluorine Tagging : ¹⁹F NMR or PET imaging leverages the -CF₃ group for tracking biodistribution .
  • Case Study : Used in synthesizing thrombin inhibitors with IC₅₀ values <10 nM .

Advanced: How to resolve contradictions in reported stability data during long-term storage?

Methodological Answer:

  • Evidence Conflict : recommends 2–8°C storage, while states stability at 25°C.
  • Resolution Approach :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • Observe degradation products (e.g., cyclobutane ring-opened species) to define safe storage limits .
    • Conservatively store at 2–8°C in amber vials to prevent photodegradation .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation per GHS Category 2B) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (P261 precaution) .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (UN 3077) .

Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes for cyclobutane ring formation (80–90% ee) .
  • Dynamic Resolution : Add chiral auxiliaries (e.g., Evans’ oxazolidinones) during trifluoromethylation .
  • Analysis : Chiral HPLC (Chiralpak IA column, hexane/IPA) quantifies ee (>98% achievable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.